molecular formula C24H28N6O3S B2889061 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189646-37-4

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2889061
CAS RN: 1189646-37-4
M. Wt: 480.59
InChI Key: OWUIJVLEJDBNPV-UHFFFAOYSA-N
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Description

The compound “1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of piperazine and potassium carbonate in chloroform at room temperature .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was part of a series that was evaluated for their neuroprotective and anti-neuroinflammatory activity . This involved cell viability assays (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its neuroprotective properties . Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Agent

Inflammation plays a significant role in the progression of neurological disorders. The compound has demonstrated anti-neuroinflammatory properties , particularly through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .

Antiviral Activity

Pyrimidine derivatives, which are part of this compound’s structure, have historically been used for their antiviral capabilities. This suggests that the compound could be explored for its potential antiviral applications , especially in the design of new antiviral drugs .

Anticancer Activity

The compound’s structure is related to thieno[3,2-d]pyrimidine derivatives, which have been prepared and evaluated as inhibitors of PI3 kinase p110alpha, an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in various tumors .

Antioxidant Properties

Compounds with pyrimidine structures are known for their antioxidant activity. This compound could be researched for its antioxidant properties , which could be beneficial in preventing oxidative stress-related damage in cells .

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives is well-documented. This compound could be investigated for its antimicrobial efficacy against a range of bacterial and fungal pathogens .

Cognitive Enhancer

Related compounds have been designed to act as potent 5-HT6 receptor antagonists, which have cognition-enhancing effects. This suggests that the compound could be studied for its potential to improve cognitive functions, possibly in the context of Alzheimer’s disease .

Cytotoxic Activity

A library of related compounds has been screened for their cytotoxic activity against various cancer cell lines. This indicates that the compound could be explored for its cytotoxic effects , which could be useful in the development of new cancer therapies .

properties

IUPAC Name

12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-3-11-29-23(32)22-19(10-16-34-22)30-20(25-26-24(29)30)8-9-21(31)28-14-12-27(13-15-28)17-4-6-18(33-2)7-5-17/h4-7,10,16H,3,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUIJVLEJDBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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